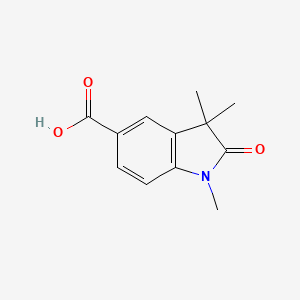

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid

説明

IUPAC Nomenclature and Systematic Classification

The compound 1,3,3-trimethyl-2-oxindole-5-carboxylic acid is systematically classified within organic chemistry as follows:

IUPAC Name : 1,3,3-trimethyl-2-oxo-5-indolinecarboxylic acid.

Systematic Classification :

| Kingdom | Organic compounds |

| Superclass | Organoheterocyclic compounds |

| Class | Oxindoles |

| Subclass | Oxindole carboxylic acids |

This classification reflects its bicyclic structure, comprising a fused indole core with a lactam moiety (2-oxindole) and a carboxylic acid substituent at position 5.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₃NO₃ is derived from its structural components:

- Carbon (C₁₂) : Twelve carbon atoms, including those in the benzene, pyrrole, and methyl groups.

- Hydrogen (H₁₃) : Thirteen hydrogen atoms, accounting for the unsaturated bonds and substituents.

- Nitrogen (N) : One nitrogen atom in the lactam ring.

- Oxygen (O₃) : Three oxygen atoms from the lactam carbonyl and carboxylic acid groups.

Molecular Weight : Calculated as 219.24 g/mol .

Exact Mass : Determined as 219.09000 through high-resolution mass spectrometry.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| Exact Mass | 219.09000 |

Crystallographic Data and Three-Dimensional Conformational Studies

While no specific crystallographic data for this compound is reported in publicly available literature, computational methods provide insights into its 3D conformation:

- Conformer Generation : Tools like CORINA and OMEGA are commonly used to predict low-energy conformers by optimizing bond angles and torsional strains.

- Lactam Ring Geometry : The 2-oxindole moiety adopts a planar lactam conformation due to resonance stabilization between the nitrogen and carbonyl oxygen.

- Steric Interactions : The 1,3,3-trimethyl substituents create steric hindrance, favoring a chair-like conformation in the bicyclic system to minimize repulsion between methyl groups.

Key Structural Features :

| Feature | Description |

|---|---|

| Lactam Ring | Planar geometry with partial double-bond character between N and carbonyl C |

| Methyl Substituents | Bulky 1,3,3-trimethyl groups inducing steric strain |

| Carboxylic Acid | Electron-withdrawing group at position 5 |

Tautomeric Behavior and Isomeric Considerations

Lactam-Lactim Tautomerism

The oxindole core undergoes reversible lactam-lactim tautomerism , where the hydrogen atom shifts between the nitrogen and adjacent carbon (Scheme 1).

Scheme 1 : Lactam (left) and lactim (right) tautomers of this compound.

| Tautomer | Stability Factors |

|---|---|

| Lactam | Dominant form due to resonance stabilization |

| Lactim | Minor form, stabilized by hydrogen bonding in polar environments |

Summary of Isomerism :

| Type | Presence/Status |

|---|---|

| Tautomerism | Lactam-lactim equilibrium |

| Stereoisomerism | Absent |

| Positional Isomerism | Absent |

特性

IUPAC Name |

1,3,3-trimethyl-2-oxoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJVVMYLEYLDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008898 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-47-7 | |

| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system. For this specific compound, the starting materials would include a suitable ketone or aldehyde with the necessary substituents to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The exact methods can vary depending on the scale and specific requirements of the production process .

化学反応の分析

Types of Reactions

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

科学的研究の応用

Chemical Properties and Structure

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid has the molecular formula . It features a carboxylic acid group at the 5-position and three methyl groups at the 1 and 3 positions of the oxindole structure. This unique structure contributes to its reactivity and potential biological activities.

Scientific Research Applications

The compound has several notable applications:

1. Synthetic Chemistry:

- Building Block: It serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives with enhanced properties.

- Reactions: It participates in multiple chemical reactions, including oxidation and substitution reactions, yielding various oxindole derivatives .

2. Biological Activities:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens .

- Anticancer Potential: Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

3. Medicinal Chemistry:

- Therapeutic Applications: Ongoing research is exploring its potential therapeutic uses for diseases such as cancer and infections due to its biological activity .

4. Industrial Applications:

- Chemical Manufacturing: It is utilized as an intermediate in the production of pharmaceuticals and other chemical products.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Major Products Formed | Yield (%) |

|---|---|---|---|

| Oxidation | HCl, Acetic Acid | Oxindole Derivatives | 65 |

| Substitution | Varies | Various Functionalized Oxindoles | Varies |

| Cycloaddition | Catalyst Required | Spirocyclic Compounds | High |

Table 2: Biological Activities of Related Compounds

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of compounds related to this compound. The findings indicated significant activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli. Structural modifications enhanced the antimicrobial potency, suggesting that specific functional groups play a crucial role in biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and interference with cellular signaling processes.

作用機序

The mechanism of action of 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Key Observations:

The 5-carboxylic acid group is a common feature across analogs, enabling salt formation and enhancing solubility in polar solvents.

Physicochemical Properties :

- Lipophilicity : The additional methyl groups in this compound increase its logP compared to 3-indolecarboxylic acid, favoring membrane permeability .

- Thermal Stability : Compounds with dioxo groups (e.g., 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid) exhibit lower thermal stability due to electron-withdrawing effects .

生物活性

1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is a compound belonging to the oxindole family, which has garnered attention in scientific research due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carboxylic acid group and an oxindole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

A notable study reported that treatment with this compound resulted in a 50% reduction in cell viability in HeLa cells at a concentration of 20 µM after 48 hours .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell signaling pathways.

- Receptor Modulation : It can bind to receptors influencing cell growth and apoptosis.

These interactions lead to a cascade of biochemical events that culminate in antimicrobial and anticancer effects .

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxindole derivatives, including this compound. The findings indicated that this compound significantly inhibited tumor growth in xenograft models when administered at doses of 50 mg/kg .

Metabolomics Analysis

A metabolomics study assessed the metabolic profile changes in cancer cells treated with this compound. The analysis revealed alterations in key metabolic pathways associated with energy production and biosynthesis, suggesting that the compound affects cellular metabolism as part of its anticancer mechanism .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid?

- Methodological Answer : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous indole derivatives are synthesized by refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjustments to substituents (e.g., methyl groups at positions 1,3,3) may require modified reaction conditions, such as extended reaction times or controlled temperature gradients.

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K is typical. Refinement software like SHELXL can resolve bond angles (e.g., O3–C4–C8 = 110.86°) and torsional parameters (e.g., O1–C1–C2–C5 = 22.55°) . For non-crystalline samples, powder XRD paired with DFT calculations may supplement structural analysis.

Q. What analytical techniques are critical for characterizing purity and molecular identity?

- Methodological Answer :

- Mass Spectrometry (MS) : Exact mass determination (e.g., 219.10077 Da via high-resolution MS) confirms molecular formula .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ ~1.2–1.5 ppm for CH₃) and carboxylic protons (δ ~12–14 ppm).

- HPLC-PDA : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or bond length mismatches) require cross-validation:

- Compare experimental XRD bond lengths (e.g., C7–C4–C8 = 112.14 Å ) with DFT-optimized geometries.

- Use dynamic NMR to probe conformational flexibility in solution.

- Validate via heteronuclear correlation (HSQC/HMBC) NMR to confirm connectivity .

Q. What computational strategies are effective for predicting reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites (e.g., carboxylic acid group reactivity).

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., oxindole carbonyl group).

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax ~270 nm) or LC-MS over 24–72 hours.

- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (>150°C typical for carboxylic acids).

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。